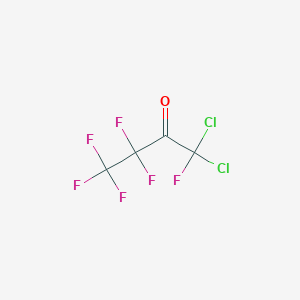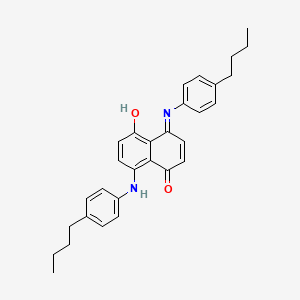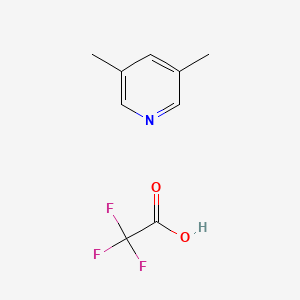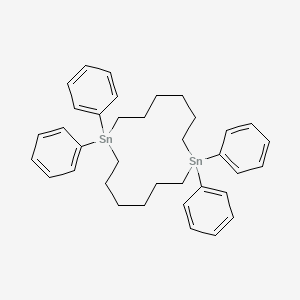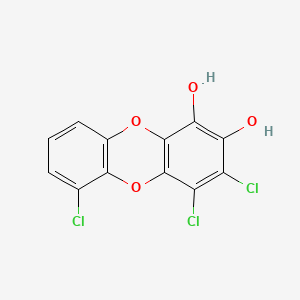
3,4,6-Trichlorooxanthrene-1,2-diol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3,4,6-Trichlorooxanthrene-1,2-diol is a chlorinated derivative of oxanthrene, a polycyclic aromatic compound This compound is characterized by the presence of three chlorine atoms and two hydroxyl groups attached to the oxanthrene core
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3,4,6-Trichlorooxanthrene-1,2-diol typically involves the chlorination of oxanthrene followed by hydroxylation. One common method involves the use of chlorine gas in the presence of a catalyst to introduce chlorine atoms at the 3, 4, and 6 positions of the oxanthrene ring. This is followed by hydroxylation using reagents such as osmium tetroxide or potassium permanganate to introduce hydroxyl groups at the 1 and 2 positions .
Industrial Production Methods
Industrial production of this compound may involve large-scale chlorination and hydroxylation processes. These processes are optimized for high yield and purity, often using continuous flow reactors and advanced purification techniques to isolate the desired product .
化学反応の分析
Types of Reactions
3,4,6-Trichlorooxanthrene-1,2-diol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinones or other oxidized derivatives.
Reduction: Reduction reactions can remove chlorine atoms or reduce the hydroxyl groups to form different derivatives.
Substitution: Chlorine atoms can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and osmium tetroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions include various chlorinated and hydroxylated derivatives, which can be further functionalized for specific applications .
科学的研究の応用
3,4,6-Trichlorooxanthrene-1,2-diol has several scientific research applications:
Chemistry: Used as a precursor for synthesizing more complex organic molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties, including anticancer and antimicrobial activities.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
作用機序
The mechanism of action of 3,4,6-Trichlorooxanthrene-1,2-diol involves its interaction with molecular targets such as enzymes and receptors. The compound can form covalent bonds with nucleophilic sites on proteins and DNA, leading to various biological effects. The pathways involved may include oxidative stress, inhibition of enzyme activity, and disruption of cellular processes .
類似化合物との比較
Similar Compounds
- 3,4,5-Trichlorooxanthrene-1,2-diol
- 3,4,6-Tribromooxanthrene-1,2-diol
- 3,4,6-Trichloroanthracene-1,2-diol
Uniqueness
3,4,6-Trichlorooxanthrene-1,2-diol is unique due to its specific pattern of chlorination and hydroxylation, which imparts distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity and biological activity, making it valuable for specific applications .
特性
CAS番号 |
82056-04-0 |
|---|---|
分子式 |
C12H5Cl3O4 |
分子量 |
319.5 g/mol |
IUPAC名 |
3,4,6-trichlorodibenzo-p-dioxin-1,2-diol |
InChI |
InChI=1S/C12H5Cl3O4/c13-4-2-1-3-5-10(4)19-11-7(15)6(14)8(16)9(17)12(11)18-5/h1-3,16-17H |
InChIキー |
BXJZLVMFLVLGBO-UHFFFAOYSA-N |
正規SMILES |
C1=CC2=C(C(=C1)Cl)OC3=C(O2)C(=C(C(=C3Cl)Cl)O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



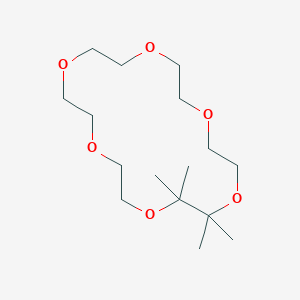
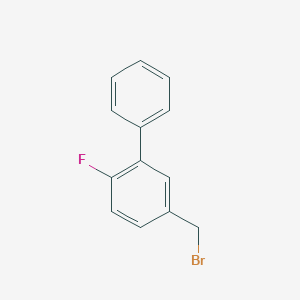
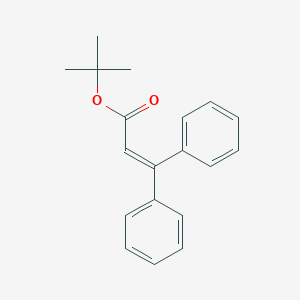
![N-(2-Ethylhexyl)-1-phenyl-1H-pyrazolo[3,4-b]pyrazin-5-amine](/img/structure/B14407842.png)
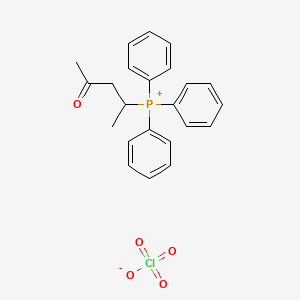
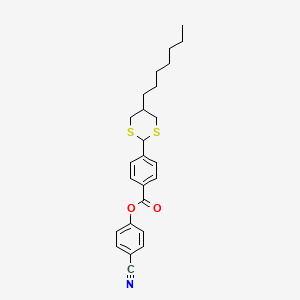
![Benzoic acid, 4-[(1-chloro-2-oxopropylidene)hydrazino]-, ethyl ester](/img/structure/B14407864.png)


